![molecular formula C6H6BrClN4O3 B12905411 2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol CAS No. 89407-82-9](/img/structure/B12905411.png)
2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrazine ring, along with an aminoethanol side chain. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloropyrazine to introduce the nitro group.
Bromination: The bromination of the nitrated product to introduce the bromine atom.
Ethanolamine Addition: The final step involves the reaction of the aminated product with ethanolamine to form the desired compound.
Industrial Production Methods
Industrial production of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of bromine or chlorine.
Aplicaciones Científicas De Investigación
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and reactivity with biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar in structure but lacks the aminoethanol side chain.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains similar halogen and nitro groups but has a different core structure.
Uniqueness
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is unique due to the combination of its functional groups and the presence of the aminoethanol side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
89407-82-9 |
|---|---|
Fórmula molecular |
C6H6BrClN4O3 |
Peso molecular |
297.49 g/mol |
Nombre IUPAC |
2-[(6-bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6BrClN4O3/c7-3-6(12(14)15)11-4(8)5(10-3)9-1-2-13/h13H,1-2H2,(H,9,10) |
Clave InChI |
DCZUDXXZBCIMHT-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)

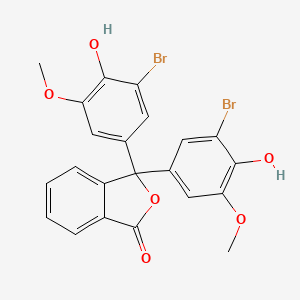
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)

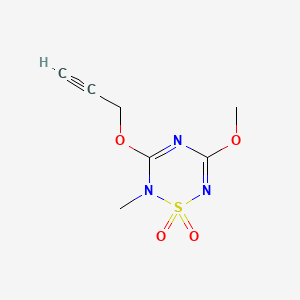

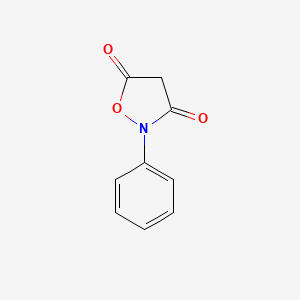
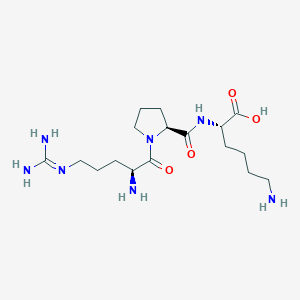
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
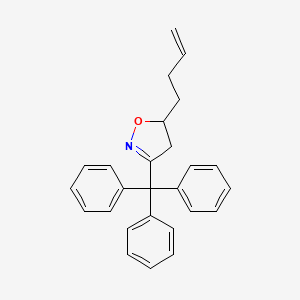
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
